3,4-Dimethylpiperidin-2-one
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Overview
Description
3,4-Dimethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It belongs to the class of piperidinones, which are derivatives of piperidine. Piperidinones are known for their significant role in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the piperidine ring in its structure makes this compound a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethylbutan-2-one with ammonia or primary amines can lead to the formation of this compound. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3,4-dimethylpyridine. This process is conducted in the presence of a suitable catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 3,4-dimethylpiperidine when treated with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,4-Dimethylpiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The compound can interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but without the carbonyl group.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, differing in its aromaticity and lack of carbonyl group.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of calcium channel blockers.
Uniqueness
3,4-Dimethylpiperidin-2-one is unique due to the presence of both methyl groups at positions 3 and 4, as well as the carbonyl group at position 2. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-3-4-8-7(9)6(5)2/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
BIRQJLGQRKXXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=O)C1C |
Origin of Product |
United States |
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